

N-Carboxymethylhydantoin: Uncharted Territory in Antibody-Drug Conjugate Linker Chemistry

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Compound of Interest

Compound Name: (2,5-Dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1349711

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Despite a thorough review of current scientific literature, there is no direct evidence to support the use of N-Carboxymethylhydantoin in the creation of antibody-drug conjugates (ADCs). While the field of ADC technology is rapidly evolving with novel linker and conjugation strategies, N-Carboxymethylhydantoin does not appear to be an established or emerging component in this therapeutic modality.

Antibody-drug conjugates are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects these two components is critical to the success of an ADC, dictating its stability in circulation and the efficiency of payload release at the tumor site. Current ADC linker technologies primarily focus on cleavable and non-cleavable strategies, employing a variety of chemical moieties to attach drugs to antibodies, typically through the amino acid residues of lysine or cysteine.

Hydantoin and its derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities. They are recognized as valuable scaffolds in medicinal chemistry and are the core structure in several approved drugs, most notably as anticonvulsants. However, their application as linkers in the sophisticated architecture of ADCs has not been documented in the public domain.

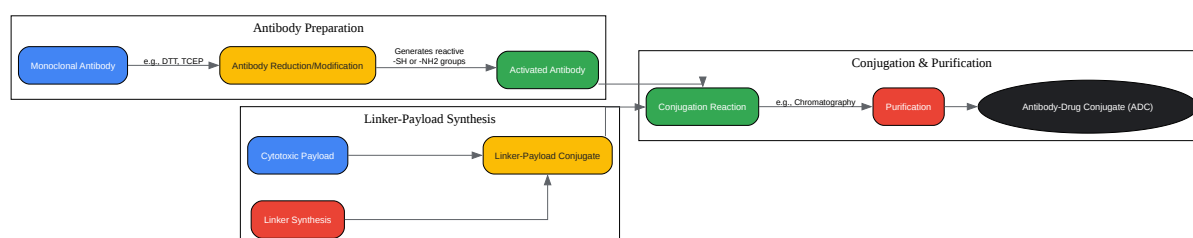
Searches for experimental protocols, quantitative data, or signaling pathways involving N-Carboxymethylhydantoin in the context of ADC development have yielded no specific results.

The established bioconjugation techniques for ADC synthesis revolve around reactive groups such as maleimides and N-hydroxysuccinimide (NHS) esters, which readily react with thiol and amine groups on the antibody. The chemical structure of N-Carboxymethylhydantoin does not inherently present these commonly utilized reactive handles for antibody conjugation.

While the exploration of novel chemical entities for ADC development is a continuous effort in the scientific community, N-Carboxymethylhydantoin has not been identified as a viable candidate for this application based on available information. Therefore, detailed application notes and protocols for its use in creating ADCs cannot be provided at this time. Researchers and drug development professionals are directed towards established and clinically validated linker chemistries for their ADC programs.

The Landscape of ADC Linker Technology

To provide context for researchers, the following diagram illustrates a generalized workflow for the creation of an antibody-drug conjugate using established methods.



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Figure 1. A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

- To cite this document: BenchChem. [N-Carboxymethylhydantoin: Uncharted Territory in Antibody-Drug Conjugate Linker Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349711#n-carboxymethylhydantoin-for-creating-antibody-drug-conjugates-adcs>]

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